molecular formula C9H7BrF4 B12434216 1-(2-Bromoethyl)-3-fluoro-5-(trifluoromethyl)benzene CAS No. 955036-79-0

1-(2-Bromoethyl)-3-fluoro-5-(trifluoromethyl)benzene

Cat. No.: B12434216
CAS No.: 955036-79-0
M. Wt: 271.05 g/mol
InChI Key: HGQSVJRFYVCSBO-UHFFFAOYSA-N
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Description

1-(2-Bromoethyl)-3-fluoro-5-(trifluoromethyl)benzene is an organic compound with the molecular formula C9H7BrF4 It is a derivative of benzene, featuring a bromoethyl group, a fluoro group, and a trifluoromethyl group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Bromoethyl)-3-fluoro-5-(trifluoromethyl)benzene typically involves the following steps:

    Trifluoromethylation: The trifluoromethyl group can be introduced using reagents like trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonic acid (CF3SO3H).

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination, fluorination, and trifluoromethylation processes, often using continuous flow reactors to ensure efficient and controlled reactions. The use of automated systems and advanced purification techniques, such as distillation and chromatography, ensures high purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Bromoethyl)-3-fluoro-5-(trifluoromethyl)benzene can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromoethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by a nucleophile such as hydroxide (OH-) or amine (NH2-).

    Electrophilic Aromatic Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, such as nitration or sulfonation, where an electrophile replaces a hydrogen atom on the ring.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, leading to the formation of different products.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or ammonia (NH3) in solvents such as ethanol or water.

    Electrophilic Aromatic Substitution: Reagents like nitric acid (HNO3) for nitration or sulfuric acid (H2SO4) for sulfonation.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) or reducing agents like lithium aluminum hydride (LiAlH4).

Major Products:

    Nucleophilic Substitution: Formation of substituted benzene derivatives.

    Electrophilic Aromatic Substitution: Formation of nitro or sulfonic acid derivatives.

    Oxidation and Reduction: Formation of alcohols, ketones, or other oxidized/reduced products.

Scientific Research Applications

1-(2-Bromoethyl)-3-fluoro-5-(trifluoromethyl)benzene has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(2-Bromoethyl)-3-fluoro-5-(trifluoromethyl)benzene involves its interaction with molecular targets and pathways. The bromoethyl group can act as an electrophile, reacting with nucleophiles in biological systems. The fluoro and trifluoromethyl groups can influence the compound’s reactivity, stability, and interactions with enzymes and receptors. These interactions can lead to various biological effects, depending on the specific context and application.

Comparison with Similar Compounds

  • 1-(2-Bromoethyl)-3-fluoro-4-(trifluoromethyl)benzene
  • 1-(2-Bromoethyl)-2-fluoro-5-(trifluoromethyl)benzene
  • 1-(2-Bromoethyl)-4-fluoro-5-(trifluoromethyl)benzene

Comparison: 1-(2-Bromoethyl)-3-fluoro-5-(trifluoromethyl)benzene is unique due to the specific positioning of its substituents on the benzene ring. This positioning can affect its chemical reactivity, physical properties, and potential applications. Compared to similar compounds, it may exhibit different reactivity patterns in nucleophilic substitution and electrophilic aromatic substitution reactions, as well as varying biological activities.

Properties

CAS No.

955036-79-0

Molecular Formula

C9H7BrF4

Molecular Weight

271.05 g/mol

IUPAC Name

1-(2-bromoethyl)-3-fluoro-5-(trifluoromethyl)benzene

InChI

InChI=1S/C9H7BrF4/c10-2-1-6-3-7(9(12,13)14)5-8(11)4-6/h3-5H,1-2H2

InChI Key

HGQSVJRFYVCSBO-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C=C1C(F)(F)F)F)CCBr

Origin of Product

United States

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